Pyridin-2-ylsulfamic acid
Description
Pyridin-2-ylsulfamic acid (C₅H₆N₂O₃S) is a pyridine derivative featuring a sulfamic acid (-SO₃NH₂) group at the 2-position of the heteroaromatic ring. The sulfamic acid group confers unique reactivity, enabling salt formation, hydrogen bonding, and participation in acid-base reactions.
Properties
CAS No. |
28378-98-5 |
|---|---|
Molecular Formula |
C5H6N2O3S |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
pyridin-2-ylsulfamic acid |
InChI |
InChI=1S/C5H6N2O3S/c8-11(9,10)7-5-3-1-2-4-6-5/h1-4H,(H,6,7)(H,8,9,10) |
InChI Key |
JCBGQXJYLAAINC-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NS(=O)(=O)O |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Acidity and Solubility
- This compound: The sulfamic acid group (-SO₃NH₂) is less acidic than sulfonic acids (-SO₃H) but more acidic than carboxylic acids. Its pKa is expected to range between 1.5–2.5, similar to benzenesulfamic acid analogs.
- Pyridine-2-sulfonic acid : A strong acid (pKa ~-1.0–1.0) due to the electron-withdrawing sulfonic group, leading to high water solubility .
- 2-(Pyridin-3-yl)acetic acid : The carboxylic acid group (pKa ~4.5–5.0) results in lower acidity and solubility compared to sulfonic/sulfamic acids .
Research Findings and Structural Insights
Electronic Effects of Substituent Position
The 2-position of pyridine maximizes resonance stabilization of the sulfamic acid group, enhancing acidity compared to 3- or 4-substituted analogs. This positioning also reduces steric hindrance, favoring interactions in catalytic or biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
